molecular formula C12H13ClN2O3 B11111321 2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)-N,N-dimethylacetamide CAS No. 26509-18-2

2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)-N,N-dimethylacetamide

Cat. No.: B11111321
CAS No.: 26509-18-2
M. Wt: 268.69 g/mol
InChI Key: CBNZZGUWIZWSBE-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)-N,N-dimethylacetamide is a complex organic compound characterized by its unique benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)-N,N-dimethylacetamide typically involves the reaction of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with N,N-dimethylacetamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the benzoxazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)-N,N-dimethylacetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL)-N,N-dimethylacetamide stands out due to its unique benzoxazine ring structure and the presence of the dimethylacetamide group

Properties

CAS No.

26509-18-2

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C12H13ClN2O3/c1-14(2)11(16)6-15-9-5-8(13)3-4-10(9)18-7-12(15)17/h3-5H,6-7H2,1-2H3

InChI Key

CBNZZGUWIZWSBE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C(=O)COC2=C1C=C(C=C2)Cl

Origin of Product

United States

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